3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole
CAS No.: 1423025-88-0
Cat. No.: VC2559331
Molecular Formula: C10H7ClF2N2
Molecular Weight: 228.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423025-88-0 |
|---|---|
| Molecular Formula | C10H7ClF2N2 |
| Molecular Weight | 228.62 g/mol |
| IUPAC Name | 3-(chloromethyl)-1-(2,6-difluorophenyl)pyrazole |
| Standard InChI | InChI=1S/C10H7ClF2N2/c11-6-7-4-5-15(14-7)10-8(12)2-1-3-9(10)13/h1-5H,6H2 |
| Standard InChI Key | AUJDOLJKHPAHSG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)N2C=CC(=N2)CCl)F |
| Canonical SMILES | C1=CC(=C(C(=C1)F)N2C=CC(=N2)CCl)F |
Introduction
Chemical Identity and Physical Properties
3-(Chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole is characterized by its unique molecular structure that combines a pyrazole core with specific functional groups that influence its chemical behavior and potential applications. The compound's identity is defined by several chemical identifiers that facilitate its recognition and categorization in scientific databases and literature.
Chemical Identifiers
The compound is registered with various standardized identifiers that allow for unambiguous recognition across different chemical databases and research platforms. These identifiers provide essential information for researchers seeking to work with or reference this specific compound.
Table 1: Chemical Identifiers of 3-(Chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole
| Identifier | Value |
|---|---|
| CAS Number | 1423025-88-0 |
| Molecular Formula | C10H7ClF2N2 |
| Molecular Weight | 228.62 g/mol |
| IUPAC Name | 3-(chloromethyl)-1-(2,6-difluorophenyl)pyrazole |
| Standard InChI | InChI=1S/C10H7ClF2N2/c11-6-7-4-5-15(14-7)10-8(12)2-1-3-9(10)13 |
| Standard InChIKey | AUJDOLJKHPAHSG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)N2C=CC(=N2)CCl)F |
| PubChem Compound ID | 65816167 |
These standardized identifiers ensure that researchers can accurately identify and reference the compound across different platforms and databases, facilitating scientific communication and data exchange.
Structural Features
The molecular structure of 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole consists of a pyrazole ring with a chloromethyl (-CH2Cl) substituent at the 3-position and a 2,6-difluorophenyl group attached to the nitrogen at position 1. This arrangement creates a unique three-dimensional configuration that influences the compound's chemical reactivity and potential biological interactions.
The 2,6-difluorophenyl group features two fluorine atoms at the ortho positions of the phenyl ring, creating a distinct electronic environment that affects the compound's physical properties and reactivity. The chloromethyl group at position 3 of the pyrazole ring provides a reactive site for potential chemical modifications, making this compound valuable as a potential intermediate in synthetic pathways .
Related Compounds
Several compounds structurally related to 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole have been reported in the literature, providing context for understanding the chemical space around this molecule. These related compounds may share similar synthetic pathways or biological activities, offering additional perspectives on the potential applications of the target compound.
Structural Analogs
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine represents a close structural analog of the target compound, differing only in the replacement of the chloromethyl group with an aminomethyl group. This compound (CAS: 1423029-79-1) maintains the same core structure but introduces different chemical properties through the amino functionality .
Another related compound is 3-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole, which features a difluoromethyl group at the N1 position instead of the 2,6-difluorophenyl group found in the target compound. This molecule (with molecular formula C5H5ClF2N2) demonstrates how modifications to the N-substituent can create diversity within this family of compounds .
Significance in Medicinal Chemistry
The existence of these structural analogs suggests that 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole might be part of a broader investigation into pyrazole derivatives for medicinal applications. The variations in functional groups (e.g., -NH2 vs. -Cl, or aryl vs. alkyl substituents) could lead to differences in biological activity, selectivity, or pharmacokinetic properties.
In the development of pyrazole-based therapeutics, such structural modifications are often explored systematically to optimize activity against specific targets while minimizing undesired effects. The chloromethyl group in the target compound, for instance, provides an electrophilic site that could potentially interact with nucleophilic residues in biological targets, offering a mechanism for covalent inhibition that differs from the interactions available to the amino analog .
CymitQuimica offers the compound under reference 3D-YGC02588 in two package sizes: 50mg priced at 602.00 € and 500mg priced at 1,670.00 €. The relatively high cost per gram suggests that this is a specialty chemical primarily used in small quantities for research purposes rather than as a bulk industrial chemical .
Research Applications
The compound is described as a "versatile small molecule scaffold" by suppliers, highlighting its potential utility in chemical research, particularly in medicinal chemistry and drug discovery . Its availability from commercial sources facilitates its incorporation into research programs focused on developing new therapeutic agents or exploring structure-activity relationships.
Researchers interested in this compound should note that it is intended for laboratory research only and should follow appropriate safety guidelines and regulations when handling the material. The compound's reactivity, particularly through the chloromethyl group, suggests potential hazards that necessitate proper handling procedures .
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